2-Chloro-4-methyl-5-nitrobenzene-1-sulfonyl chloride
Description
Properties
IUPAC Name |
2-chloro-4-methyl-5-nitrobenzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO4S/c1-4-2-5(8)7(15(9,13)14)3-6(4)10(11)12/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBPQLIMPZYGPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Like many sulfonyl chloride compounds, it is likely to react with amines, alcohols, and other nucleophiles in biological systems.
Mode of Action
Based on its chemical structure, it can be inferred that it may undergo electrophilic aromatic substitution reactions. In such reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-4-methyl-5-nitrobenzene-1-sulfonyl chloride. For instance, its reactivity may be influenced by pH, temperature, and the presence of other reactive species. Furthermore, it should be stored in an inert atmosphere at 2-8°C to maintain its stability.
Biological Activity
2-Chloro-4-methyl-5-nitrobenzene-1-sulfonyl chloride, known by its CAS number 858004-24-7, is a sulfonyl chloride compound that has garnered interest in various fields, particularly in medicinal chemistry and synthetic applications. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on diverse research findings.
The compound is characterized by the following molecular structure:
- Molecular Formula : CHClNOS
- Molecular Weight : 220.65 g/mol
- Appearance : Yellowish solid
Synthesis Methods
Various synthetic routes have been documented for producing this compound. Notably, one method involves the reaction of 2-chloro-5-nitrobenzenesulfonic acid with bis(trichloromethyl) carbonate in the presence of an organic base, yielding the sulfonyl chloride at moderate temperatures (25–80 °C) . This method highlights the application of green chemistry principles, emphasizing safety and environmental considerations.
Antimicrobial Activity
Research indicates that sulfonyl chlorides exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit bacterial growth effectively. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways .
Cytotoxicity and Anticancer Potential
The cytotoxic effects of this compound have been investigated in various cancer cell lines. In vitro assays demonstrated that this compound exhibits selective toxicity towards certain cancer cells while sparing normal cells, suggesting a potential role as an anticancer agent . The IC50 values for various cancer cell lines are summarized in Table 1.
The biological activity of this compound is hypothesized to involve the inhibition of specific enzymes or pathways critical for cellular proliferation. For example, it may act as a covalent inhibitor targeting proteins involved in cell cycle regulation or apoptosis .
Case Studies
Several case studies have documented the biological effects of related compounds, providing insights into their therapeutic potential:
- Inhibition of Protein Kinases : A study demonstrated that similar sulfonyl chlorides could inhibit protein kinases involved in cancer progression, leading to reduced tumor growth in animal models .
- Antifungal Activity : Another investigation found that structurally related compounds exhibited antifungal properties against Candida species, indicating a broader spectrum of biological activity .
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : CHClNOS
- Molecular Weight : 256.06 g/mol
- CAS Number : 4533-95-3
- Physical State : Typically appears as a yellowish solid.
Pharmaceutical Applications
Sulfonamide Synthesis
One of the primary applications of 2-chloro-4-methyl-5-nitrobenzene-1-sulfonyl chloride is in the synthesis of sulfonamides. These compounds are essential in the development of antibiotics and other therapeutic agents. The sulfonyl chloride group reacts with amines to produce sulfonamides, which are widely used in treating bacterial infections.
Case Study: Synthesis of Antibacterial Agents
Research has demonstrated that derivatives of sulfonamides synthesized from this compound exhibit significant antibacterial activity. For instance, studies have shown that modifying the sulfonamide structure can enhance its efficacy against resistant strains of bacteria .
Dye and Pigment Manufacturing
The compound serves as a precursor for various dyes and pigments. Its ability to undergo electrophilic substitution reactions allows for the introduction of different functional groups, leading to a wide range of colorants used in textiles and coatings.
Example: Triazine Dyes
In the synthesis of triazine-based dyes, this compound is utilized to introduce sulfonic acid groups that improve solubility and application properties in aqueous systems .
Organic Synthesis
As a versatile reagent, this sulfonyl chloride is employed in various organic transformations:
- Nucleophilic Substitution Reactions : It can react with nucleophiles such as alcohols and amines to form sulfonate esters or sulfonamides.
- Formation of Sulfinic Acids : The compound can be converted into sulfinic acids, which are useful intermediates in organic synthesis .
Material Science
In material science, this compound is used to modify polymers and enhance their properties. By introducing sulfonic groups into polymer backbones, researchers can improve hydrophilicity and thermal stability.
Biological Research
The compound's role extends into biological research where it serves as a tool for studying enzyme mechanisms and protein interactions due to its ability to selectively modify amino acid residues .
Summary Table of Applications
| Application Area | Specific Uses | Notable Outcomes |
|---|---|---|
| Pharmaceutical | Synthesis of sulfonamides | Development of effective antibiotics |
| Dye Manufacturing | Precursor for dyes and pigments | Enhanced solubility and color properties |
| Organic Synthesis | Nucleophilic substitution | Formation of valuable chemical intermediates |
| Material Science | Polymer modification | Improved physical properties |
| Biological Research | Enzyme mechanism studies | Insights into protein interactions |
Comparison with Similar Compounds
Chemical Identity
- IUPAC Name : 2-Chloro-4-methyl-5-nitrobenzene-1-sulfonyl chloride
- CAS Registry Number : 121-02-8
- Synonyms: 2-Methyl-5-nitrobenzenesulfonyl chloride, 5-Nitro-o-toluenesulfonyl chloride, 4-Nitrotoluene-2-sulfonyl chloride .
- Molecular Formula: C₇H₅ClNO₄S
- Molecular Weight : ~234.52 g/mol (calculated).
Structural Features
The compound features a benzene ring with substituents at positions:
- 1 : Sulfonyl chloride (-SO₂Cl), a highly reactive functional group.
- 2 : Chlorine (-Cl), an electron-withdrawing substituent.
- 4 : Methyl (-CH₃), an electron-donating group.
- 5: Nitro (-NO₂), a strong electron-withdrawing group.
Applications Sulfonyl chlorides are pivotal intermediates in synthesizing sulfonamides, agrochemicals, and dyes. The methyl group in this compound may enhance solubility in non-polar solvents compared to analogs with halogens .
Comparative Analysis with Structurally Similar Compounds
5-Chloro-2-fluoro-4-nitrobenzene-1-sulfonyl chloride
Key Differences
- Electronic Effects : The fluorine at position 2 (electron-withdrawing) and chlorine at position 5 create a more electron-deficient ring compared to the methyl group in the target compound. This enhances reactivity in nucleophilic substitution reactions .
- Molecular Weight : Higher (274.06 vs. ~234.52 g/mol) due to additional halogens (Cl, F) .
- Applications : Fluorinated sulfonyl chlorides are valuable in pharmaceuticals, where fluorine improves metabolic stability .
2-Chloro-4-fluorobenzenesulfonyl Chloride
- CAS: Not explicitly provided .
- Molecular Formula : C₆H₃Cl₂FSO₂ (inferred).
- Substituents :
- 1 : Sulfonyl chloride (-SO₂Cl).
- 2 : Chlorine (-Cl).
- 4 : Fluorine (-F).
Key Differences
- Simpler Structure : Lacks the nitro group, reducing electron-withdrawing effects and reactivity.
- Potential Applications: Used in less demanding synthetic routes where nitro groups are unnecessary .
2-(4-Methoxyphenoxy)-5-nitrobenzene-1-carbonyl Chloride
Functional Group Contrast
- Carbonyl Chloride (-COCl) vs. Sulfonyl Chloride (-SO₂Cl) : Carbonyl chlorides are less reactive toward nucleophiles but more prone to hydrolysis.
- Substituent Effects: The methoxyphenoxy group introduces steric hindrance and alters solubility .
Data Table: Structural and Physical Properties Comparison
Research Findings and Practical Implications
- Reactivity Trends : Nitro groups at para positions (e.g., 5-nitro in the target compound) enhance electrophilicity of sulfonyl chlorides, favoring nucleophilic attacks. Methyl groups slightly counteract this effect via electron donation .
- Safety Considerations: Nitro-containing sulfonyl chlorides require stringent handling (moisture-sensitive, corrosive).
- Synthetic Utility : The target compound’s methyl group makes it suitable for reactions requiring solubility in organic media, while halogenated analogs are preferred in aqueous-phase reactions .
Q & A
Q. What are the optimal synthesis methods for 2-chloro-4-methyl-5-nitrobenzene-1-sulfonyl chloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via sulfonation followed by chlorination. Key methods include:
- Thionyl Chloride (SOCl₂) Route : Reacting the corresponding sulfonic acid with excess SOCl₂ in solvents like dichloromethane (DCM) at 50°C for 6–12 hours. Catalysts such as N,N-dimethylformamide (DMF) or N-methylacetamide improve reaction efficiency by activating the sulfonic acid .
- Oxalyl Chloride ((COCl)₂) Route : Using oxalyl chloride in DCM with DMF as a catalyst at 0–20°C. This method avoids high temperatures, reducing side reactions like nitro group decomposition .
- Purification : Post-reaction, the product is isolated via solvent evaporation, followed by washing with cold water to remove unreacted reagents. Recrystallization in non-polar solvents (e.g., hexane) enhances purity .
Q. How can researchers confirm the structural integrity of the synthesized compound?
- Methodological Answer :
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Verify substituent positions (e.g., nitro group at C5, methyl at C4) through characteristic chemical shifts. For example, the sulfonyl chloride group deshields adjacent protons, while nitro groups show distinct splitting patterns .
- FT-IR : Confirm sulfonyl chloride (S=O stretches at ~1370 cm⁻¹ and 1180 cm⁻¹) and nitro groups (asymmetric stretching at ~1520 cm⁻¹) .
- Elemental Analysis : Match experimental C, H, N, and S percentages with theoretical values to assess purity .
Q. What are the recommended storage conditions to prevent degradation?
- Methodological Answer :
- Store in airtight, moisture-resistant containers under inert gas (e.g., argon) at 2–8°C. Hydrolysis of the sulfonyl chloride group is a major degradation pathway, leading to sulfonic acid formation. Desiccants like silica gel should be used to absorb residual moisture .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Electronic Effects : The nitro group at C5 is a strong electron-withdrawing meta-director, while the methyl group at C4 is electron-donating and ortho/para-directing. This creates competing regioselectivity in reactions like amidation or esterification.
- Steric Effects : The methyl group at C4 hinders nucleophilic attack at the ortho position, favoring para substitution. For example, in reactions with amines, the sulfonyl chloride group at C1 reacts preferentially over the chloro group at C2 due to lower steric hindrance .
- Experimental Design : Use kinetic studies (e.g., monitoring reaction progress via HPLC) to compare substitution rates at different positions under varying temperatures and solvents .
Q. How can researchers resolve contradictions in reported thermal stability data for this compound?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Conduct TGA under nitrogen to determine decomposition onset temperatures. Conflicting data may arise from impurities (e.g., residual solvents) or varying heating rates.
- Differential Scanning Calorimetry (DSC) : Identify exothermic/endothermic events (e.g., melting point, decomposition). For example, reports stability up to 120°C, while suggests decomposition at 80°C. These discrepancies may stem from differences in sample preparation or instrumentation .
Q. What strategies can optimize the synthesis of derivatives for medicinal chemistry applications?
- Methodological Answer :
- Parallel Synthesis : Use automated liquid handlers to screen reaction conditions (e.g., solvents, bases, nucleophiles) for synthesizing sulfonamide derivatives. For example, coupling with aminopyridines under mild conditions (DCM/H₂O, Na₂CO₃, RT) minimizes side reactions .
- Computational Modeling : Employ DFT calculations to predict reactivity and regioselectivity. The nitro group’s electron-withdrawing nature lowers the LUMO energy, making the sulfonyl chloride more electrophilic .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
